2-(Benzyloxy)propanoic acid
Overview
Description
2-(Benzyloxy)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of propanoic acid where a benzyloxy group is attached to the second carbon atom. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical manufacturing .
Mechanism of Action
Target of Action
This compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Biochemical Pathways
Esters like 2-(benzyloxy)propanoic acid can undergo hydrolysis, a reaction that splits the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and be permeable to the blood-brain barrier .
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structure or function. More research is needed to understand the specific molecular and cellular effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)propanoic acid can be synthesized through various methods. One common approach involves the reaction of benzyl alcohol with propanoic acid in the presence of a catalyst. The reaction typically requires heating and may involve the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of propanoic acid with benzyl alcohol, followed by hydrolysis to yield the desired acid. This process can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyloxypropanoic acids depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-(Benzylamino)-3-(benzyloxy)propanoic acid: This compound has an additional amino group, which can alter its reactivity and applications.
3-(Benzyloxy)propanoic acid: This compound lacks the second carbon substitution, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness: 2-(Benzyloxy)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a benzyloxy group and a carboxylic acid group allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-phenylmethoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVPOFYNPXXEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996020 | |
Record name | 2-(Benzyloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-78-1, 7451-74-3 | |
Record name | Propionic acid, 2-benzyloxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Benzyloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzyloxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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